1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound features a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are often used in the treatment of various neurological disorders.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
If it acts as a gaba uptake inhibitor, it could potentially affect the gabaergic pathway, leading to increased inhibition of neuronal activity .
Result of Action
If it acts as a GABA uptake inhibitor, it could potentially lead to increased inhibition of neuronal activity, which could have various effects depending on the specific neurons and circuits involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the piperidine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity.
1-(2,2,2-Trifluoroethyl)piperidine-3-aminium: Used in the synthesis of various pharmaceuticals
Uniqueness: 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid stands out due to its trifluoroethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLLLCFRLCPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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